molecular formula C13H14N2O2 B183241 Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate CAS No. 81153-63-1

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Cat. No. B183241
CAS RN: 81153-63-1
M. Wt: 230.26 g/mol
InChI Key: XAKCPDKGPSNLDD-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.26 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a phenyl group and an ethyl ester . The SMILES representation of the molecule is CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C .


Physical And Chemical Properties Analysis

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate appears as a white to cream or pale yellow crystalline powder . It has a density of 1.13 and a boiling point of 351°C .

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a compound that has been utilized in various chemical synthesis processes, indicating its versatility in organic chemistry. For instance, it has been involved in reactions to produce pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, showcasing its reactivity and potential for creating diverse heterocyclic compounds (Ghozlan et al., 2014). Additionally, its derivatives have been synthesized for the creation of novel thiophene-based bis-heterocyclic monoazo dyes, further expanding its application in the field of dye chemistry (Karcı & Karcı, 2012).

Heterocyclic Compound Development

The compound has been a key precursor in the development of various heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For example, its reaction with different hydrazines has led to the synthesis of a range of pyrazole derivatives, highlighting its role in creating bioactive molecules and potential therapeutic agents (Kurihara et al., 1980).

Fluorescent Brightening Agents

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate has also been used in the synthesis of fluorescent brightening agents. By undergoing various condensation reactions, it contributes to the creation of compounds that enhance the brightness and whiteness of materials, which is particularly useful in the textile industry (Tagdiwala & Rangnekar, 2007).

Fluorination Studies

Studies on selective fluorination of derivatives of ethyl 3-methyl-1-phenylpyrazole-5-carboxylate have provided insights into the selective introduction of fluorine atoms into heterocyclic compounds. This research contributes to the field of organofluorine chemistry, which is significant for pharmaceutical and agrochemical development (Makino & Yoshioka, 1988).

properties

IUPAC Name

ethyl 5-methyl-2-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCPDKGPSNLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372622
Record name Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81153-63-1
Record name Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 ml ethyl 2,4-dioxovalerate and 1.2 g phenyl hydrazine were dissolved in 20 ml acetic acid, followed by stirring at 100° C. for 2 hours. After evaporating acetic acid, ethyl acetate was added to the residue. The mixture was washed with aqueous sodium hydrogencarbonate solution and brine, dried over anhydrous magnesium sulfate and evaporated. The residue was subjected to silica gel column chromatography, to give 0.37 g of ethyl 3-methyl-1-phenyl-1H-5-pyrazolecarboxylate with hexane:ethyl acetate (14:1) and 0.46 g of ethyl 5-methyl-1-phenyl-1H-3-pyrazolecarboxylate with hexane:ethyl acetate (9:1).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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